molecular formula C14H9BrN2O4 B3432773 1,5(Or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone CAS No. 12222-79-6

1,5(Or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone

Cat. No.: B3432773
CAS No.: 12222-79-6
M. Wt: 349.14 g/mol
InChI Key: SBSBBPZTTALABX-UHFFFAOYSA-N
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Description

1,5(Or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone (CAS: 52365-48-7, 27312-17-0) is a brominated anthraquinone derivative with amino and hydroxyl substituents at positions 1,5/1,8 and 4,8/4,5, respectively. This compound is structurally complex due to positional isomerism in both amino and hydroxyl groups. It is primarily used in industrial dyes, such as Disperse Blue 291G and C.I. Disperse Blue 373, owing to its chromophoric anthraquinone backbone and halogen substitution . Its bromine atom enhances stability and electron-withdrawing effects, while hydroxyl and amino groups contribute to solubility and intermolecular interactions .

Properties

IUPAC Name

1,8-diamino-2-bromo-4,5-dihydroxyanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O4/c15-4-3-7(19)10-11(12(4)17)13(20)8-5(16)1-2-6(18)9(8)14(10)21/h1-3,18-19H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSBBPZTTALABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0070285
Record name 9,10-Anthracenedione, 1,8-diamino-2-bromo-4,5-dihydroxy-
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Molecular Weight

349.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name 9,10-Anthracenedione, 1,5(or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxy-
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CAS No.

65235-63-4, 27733-08-0, 68134-65-6, 12222-79-6
Record name 1,8-Diamino-2-bromo-4,5-dihydroxy-9,10-anthracenedione
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Record name 1,8-Diaminobromo-4,5-dihydroxyanthraquinone
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Record name 9,10-Anthracenedione, 1,8-diamino-2-bromo-4,5-dihydroxy-
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Record name 9,10-Anthracenedione, 1,5(or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxy-
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Preparation Methods

The synthesis of 1,5(Or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone typically involves multi-step organic reactions. One common synthetic route includes the bromination of anthraquinone followed by amination and hydroxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors with controlled temperature and pressure to optimize the reaction efficiency.

Chemical Reactions Analysis

1,5(Or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into hydroquinones, which have applications in photography and as antioxidants.

    Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dye Manufacturing

One of the primary applications of 1,5(Or 1,8)-diamino-2-bromo-4,8(Or 4,5)-dihydroxyanthraquinone is in the dye industry. It serves as an intermediate for synthesizing various dyes used in textiles and plastics. The compound's structure allows for strong chromophoric properties, making it suitable for producing vibrant colors.

Case Study: Textile Dyes

A study by Zhang et al. (2023) demonstrated that dyes derived from this compound exhibited excellent lightfastness and washfastness properties compared to traditional anthraquinone dyes. The research indicated that the introduction of bromine and amino groups enhances the dye's affinity for cotton fibers.

PropertyTraditional DyesDyes from 1,5-Diamino Compound
LightfastnessModerateExcellent
WashfastnessLowHigh
Color VibrancyGoodSuperior

Pharmaceutical Applications

The compound has potential applications in pharmaceuticals due to its biological activity. Research indicates that it possesses anti-cancer properties and can be used as a precursor for developing new therapeutic agents.

Case Study: Anticancer Activity

In a study conducted by Lee et al. (2022), the compound was evaluated for its cytotoxic effects on various cancer cell lines. The results showed significant inhibition of cell proliferation in breast cancer cells, suggesting its potential as a lead compound for drug development.

Cell LineIC50 (µM)
MCF-7 (Breast)15.2
A549 (Lung)22.5
HeLa (Cervical)18.3

Materials Science

In materials science, this compound is explored for its role in creating advanced materials with specific properties such as conductivity and thermal stability.

Case Study: Conductive Polymers

Research by Kumar et al. (2024) investigated the incorporation of this compound into polymer matrices to enhance electrical conductivity. The findings revealed that polymers doped with the compound exhibited improved conductivity compared to undoped counterparts.

Polymer TypeConductivity (S/m)
Undoped0.01
Doped with Compound0.15

Mechanism of Action

The mechanism of action of 1,5(Or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation, but its ability to interact with nucleic acids and proteins is well-documented.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related anthraquinones, focusing on substituent positions, biological activity, physicochemical properties, and applications.

Structural Analogues and Positional Isomerism

Compound Name Substituent Positions Key Features
1,5-Diamino-2-bromo-4,8-dihydroxyanthraquinone 1,5-diamino; 2-bromo; 4,8-dihydroxy Bromine enhances stability; amino/hydroxy groups enable H-bonding .
1,8-Diamino-2-bromo-4,5-dihydroxyanthraquinone 1,8-diamino; 2-bromo; 4,5-dihydroxy Positional isomerism alters electronic distribution and solubility .
1,5-Dihydroxyanthraquinone (Anthrarufin) 1,5-dihydroxy Lacks bromine/amino groups; exhibits antioxidative and antimicrobial activity .
1,8-Dihydroxyanthraquinone (Chrysazin) 1,8-dihydroxy Used in fungal biotransformation to peniphenone; lower redox stability .
2-Bromo-1,4-dihydroxyanthraquinone 2-bromo; 1,4-dihydroxy Simpler structure; bromine improves electrophilicity in synthesis .

Physicochemical and Application-Based Differences

Property 1,5-Diamino-2-bromo-4,8-dihydroxyanthraquinone 1,5-Dihydroxyanthraquinone 1,8-Dihydroxyanthraquinone
Solubility (water) Low (enhanced by polar solvents) Moderate Low
Melting Point >250°C (decomposes) 319–321°C 191–196°C
Redox Stability High (bromine stabilizes π-system) Moderate Low (prone to oxidation)
Applications Dyes, electrochemical storage Antioxidants, antimicrobials Biotransformation substrates

Electrochemical Performance

In aqueous organic redox flow batteries, dihydroxyanthraquinones like 1,5-DHAQ (>85% purity) and 1,8-DHAQ (>96% purity) show capacities of 40–50 Ah/L. The brominated derivative’s amino groups may improve electron transfer but reduce solubility compared to non-brominated analogues .

Research Findings and Limitations

  • Synthetic challenges: Bromination of anthraquinones often yields mixtures, complicating isolation of pure isomers (e.g., 2-bromo-1,4-dihydroxyanthraquinone synthesis ).
  • Data gaps: Limited studies directly compare the target compound’s bioactivity with positional isomers. Most evidence derives from non-brominated or non-aminated analogues .

Biological Activity

1,5(Or 1,8)-diamino-2-bromo-4,8(Or 4,5)-dihydroxyanthraquinone is a complex organic compound with significant biological activities. Its unique anthraquinone structure, characterized by two amino groups and a bromine atom, positions it as a candidate for various therapeutic applications, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C14H9BrN2O4
  • Molecular Weight : 349.136 g/mol
  • CAS Number : 68134-65-6

The compound appears as a red crystalline solid with low solubility in water but high solubility in organic solvents. Its structure allows it to interact with various biological molecules, contributing to its bioactivity.

Research indicates that the biological activity of this compound is primarily due to its ability to interact with cellular components such as DNA and proteins. This interaction can disrupt essential cellular processes leading to cell death:

  • DNA Binding : The compound can intercalate into DNA strands, causing structural distortions that inhibit replication and transcription.
  • Protein Interaction : It may also bind to proteins involved in cell cycle regulation and apoptosis, further enhancing its cytotoxic effects against cancer cells.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown its effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves:

  • Disruption of microbial cell membranes.
  • Inhibition of key metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity : It exhibits cytotoxic effects on various cancer cell lines (e.g., breast cancer, leukemia), leading to increased apoptosis rates.
  • Mechanistic Studies : Research has indicated that the compound induces oxidative stress within cancer cells, contributing to its cell-killing effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens. The results showed:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The compound displayed potent activity against these microbes, suggesting its potential use in treating infections.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in:

Concentration (µM)Cell Viability (%)
0100
1075
2550
5020

These findings indicate a dose-dependent decrease in cell viability among treated cells.

Q & A

Basic: What are the recommended methods for synthesizing and purifying this compound?

Methodological Answer:
Synthesis typically involves bromination and hydroxylation of anthraquinone precursors. For regioselective bromination at the 2-position, use bromine in acetic acid under controlled temperatures (40–60°C) to minimize side reactions . Purification often employs recrystallization using polar aprotic solvents like DMSO or DMF, as solubility varies significantly with solvent polarity (e.g., higher solubility in DMSO at 10 mM) . Column chromatography with silica gel (eluent: chloroform/methanol mixtures) can resolve isomers (1,5 vs. 1,8 substitution patterns), which are common due to structural ambiguity .

Basic: How should researchers characterize this compound to confirm its structure and purity?

Methodological Answer:

  • Spectroscopy : Use 1H^1H-NMR to confirm amino and hydroxyl proton environments (δ 6.5–8.5 ppm for aromatic protons; δ 4.5–5.5 ppm for -OH/-NH2_2) .
  • Chromatography : HPLC with UV detection (λ = 550–600 nm) identifies anthraquinone derivatives; retention times vary with substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+ ~ 378–380 Da for brominated variants) .
  • Elemental Analysis : Verify bromine content (~21% by weight) to assess purity .

Basic: What are the solubility properties, and how should stock solutions be prepared for biological assays?

Methodological Answer:
The compound is sparingly soluble in water but dissolves in DMSO (up to 10 mM). For biological assays:

Prepare a 10 mM DMSO stock solution (3.7 mg/mL), filter-sterilize (0.22 µm), and store at -20°C .

Dilute in PBS or cell culture media (final DMSO ≤0.1% to avoid cytotoxicity). Solubility in aqueous buffers decreases with pH < 7 due to protonation of amino/hydroxyl groups .

Validate stability via UV-Vis spectroscopy (absorbance peaks at 560–592 nm in polar solvents) .

Advanced: How can spectral data discrepancies (e.g., λmax shifts) in different solvents be resolved?

Methodological Answer:
Spectral shifts arise from solvent polarity effects on the anthraquinone π-system. For example:

  • In ethanol (ε = 24.3), λmax = 588 nm; in water (ε = 78.5), λmax = 592 nm .
  • Use solvent polarity parameters (e.g., Reichardt’s ET(30)E_T(30)) to correlate spectral changes. For reproducibility, standardize solvent dielectric constants (e.g., ε = 32.6 for methanol) .
  • If contradictory data arise, re-evaluate solvent purity (e.g., trace water in DMSO alters λmax by 5–10 nm) .

Advanced: How can synthetic yields be optimized for brominated anthraquinone derivatives?

Methodological Answer:

  • Catalysis : Use FeCl3_3 or AlCl3_3 to enhance bromine electrophilicity, improving regioselectivity .
  • Temperature Control : Maintain reaction at 50°C to favor mono-bromination over di-bromination byproducts .
  • Workup : Neutralize excess Br2_2 with sodium thiosulfate to prevent degradation .
  • Yield Analysis : Typical yields range 40–60%; lower yields (<30%) suggest incomplete purification or isomerization .

Advanced: What experimental designs are recommended for studying its biological interactions (e.g., DNA intercalation)?

Methodological Answer:

  • Fluorescence Quenching : Monitor changes in ethidium bromide-DNA fluorescence (λex = 510 nm, λem = 595 nm) to assess intercalation .
  • Cytotoxicity Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa), noting IC50_{50} values <10 µM for potent derivatives .
  • Microscopy : Confocal imaging (excitation at 560 nm) tracks cellular uptake in real time .
  • Control Experiments : Compare with non-brominated analogs (e.g., 1,8-diamino-4,5-dihydroxyanthraquinone) to isolate bromine’s role .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Light Sensitivity : Degrades under UV light (t1/2_{1/2} < 24 hrs); store in amber vials .
  • Temperature : Stable at -20°C for >6 months; avoid freeze-thaw cycles to prevent precipitation .
  • pH Sensitivity : Degrades rapidly in alkaline conditions (pH > 9); use buffered solutions (pH 6–7.4) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5(Or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone
Reactant of Route 2
1,5(Or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone

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